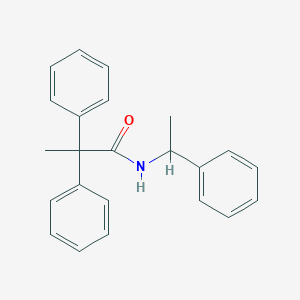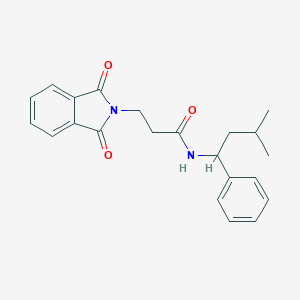![molecular formula C17H12ClFN4OS B286664 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286664.png)
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or WIN 35,428, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to play a crucial role in the regulation of mood, motivation, and reward.
Mécanisme D'action
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects:
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and decreased anxiety-like behavior. It has also been shown to have potential therapeutic applications in the treatment of conditions such as depression, addiction, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for the dopamine transporter, its ability to enhance dopamine signaling in the brain, and its potential therapeutic applications. However, some limitations of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are a number of potential future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including further exploration of its therapeutic applications in the treatment of depression, addiction, and Parkinson's disease. Additionally, there is a need for further research on the potential toxicity of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the development of safer and more effective dopamine reuptake inhibitors. Finally, there is a need for more research on the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of sodium hydride and DMF, followed by the addition of sulfur and sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Propriétés
Formule moléculaire |
C17H12ClFN4OS |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4OS/c1-24-11-7-5-10(6-8-11)16-20-21-17-23(16)22-15(25-17)9-12-13(18)3-2-4-14(12)19/h2-8H,9H2,1H3 |
Clé InChI |
NJARTZTZOOFRLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)


![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)

